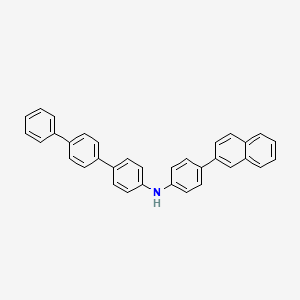

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline

Description

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon

Properties

Molecular Formula |

C34H25N |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline |

InChI |

InChI=1S/C34H25N/c1-2-6-25(7-3-1)27-10-12-28(13-11-27)29-16-20-33(21-17-29)35-34-22-18-30(19-23-34)32-15-14-26-8-4-5-9-31(26)24-32/h1-24,35H |

InChI Key |

BDSQTDRTBINNGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common method is the coupling reaction between 4-naphthalen-2-ylphenylamine and 4-bromobiphenyl under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-naphthalen-2-ylphenyl)-4-(4-biphenyl)aniline

- N-(4-naphthalen-2-ylphenyl)-4-(4-tolyl)aniline

- N-(4-naphthalen-2-ylphenyl)-4-(4-phenoxyphenyl)aniline

Uniqueness

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline is unique due to its specific combination of aromatic rings and amine group, which imparts distinct electronic and steric properties

Biological Activity

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline is a complex organic compound belonging to the class of aromatic amines. Its unique structure, characterized by multiple aromatic rings and an amine group, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C34H25N |

| Molecular Weight | 447.6 g/mol |

| IUPAC Name | This compound |

| InChI Key | BDSQTDRTBINNGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling reaction between 4-naphthalen-2-ylphenylamine and 4-bromobiphenyl under palladium-catalyzed conditions, utilizing potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures.

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up using continuous flow reactors to enhance efficiency and yield. Purification methods such as recrystallization and chromatography are utilized to achieve high purity of the final product.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Its aromatic structure allows for π-π interactions and hydrogen bonding, potentially influencing binding affinity and specificity in biological systems.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related benzamide derivatives demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs), leading to apoptosis in cancer cell lines . The modulation of histone acetylation through these interactions suggests a promising avenue for further investigation into the therapeutic potential of this compound.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds shows favorable absorption and distribution characteristics, with minimal metabolic differences across species. Toxicological studies are essential for assessing safety profiles, particularly regarding potential off-target effects that could arise from its structural similarities to other biologically active compounds .

Case Studies

- Study on Antitumor Activity : A study focused on a related compound demonstrated significant antitumor efficacy in mouse models with intact immune systems, highlighting the potential for this compound in cancer therapy .

- Mechanistic Insights : Investigations into the mechanism revealed that compounds with similar structures could induce cell cycle arrest and apoptosis through HDAC inhibition, suggesting that this compound might share these properties .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(4-naphthalen-2-ylphenyl)-4-(4-biphenyl)aniline | Potential anticancer activity |

| N-(4-naphthalen-2-ylphenyl)-4-(4-toluidine)aniline | Moderate cytotoxic effects |

| N-(4-naphthalen-2-ylphenyl)-4-(4-phenoxyphenyl)aniline | Antimicrobial properties observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.